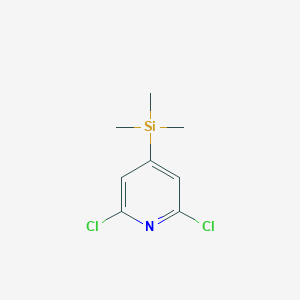
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) is an organosilicon compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 4 position is substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridines, while coupling reactions with boronic acids produce biaryl compounds.
科学的研究の応用
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the trimethylsilyl group. The chlorine atoms can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and transition states in reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be compared with other similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trimethylsilyl group, which affects its reactivity and applications.
2,6-Dichloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the chlorine atoms, which changes its reactivity profile.
The uniqueness of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) lies in the combination of chlorine atoms and the trimethylsilyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
特性
CAS番号 |
134031-23-5 |
|---|---|
分子式 |
C8H11Cl2NSi |
分子量 |
220.17 g/mol |
IUPAC名 |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
InChIキー |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
正規SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
同義語 |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















